molecular formula C15H13NO6 B447861 Dimethyl 2-(2-furoylamino)terephthalate CAS No. 303140-45-6

Dimethyl 2-(2-furoylamino)terephthalate

Cat. No.: B447861
CAS No.: 303140-45-6
M. Wt: 303.27g/mol
InChI Key: QGIHIUVEYYNSBM-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-furoylamino)terephthalate is a specialized organic compound featuring a terephthalate backbone substituted at the 2-position with a 2-furoylamino group. The furoylamino substituent introduces unique electronic and steric properties, distinguishing it from simpler terephthalate derivatives.

Properties

CAS No.

303140-45-6

Molecular Formula

C15H13NO6

Molecular Weight

303.27g/mol

IUPAC Name

dimethyl 2-(furan-2-carbonylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H13NO6/c1-20-14(18)9-5-6-10(15(19)21-2)11(8-9)16-13(17)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17)

InChI Key

QGIHIUVEYYNSBM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent Key Functional Groups Molecular Formula (Inferred)
Dimethyl terephthalate None (parent compound) Ester C₁₀H₁₀O₄
This compound 2-Furoylamino Ester, Amide, Furan C₁₅H₁₃NO₆
Dimethyl 2-(phenylsulfonamido)terephthalate Phenylsulfonamido Ester, Sulfonamide, Benzene C₁₇H₁₆N₂O₆S
Dimethyl 2-nitroterephthalate Nitro Ester, Nitro C₁₀H₉NO₆

Key Observations :

  • In contrast, the furoylamino group (moderately electron-donating due to the furan oxygen) may enhance resonance stabilization.
  • Steric Effects: The phenylsulfonamido group introduces significant steric bulk compared to the planar furoylamino group, which could influence crystallinity or polymer chain packing.

Physicochemical Properties

Limited data from the evidence permits partial comparisons:

Property Dimethyl Terephthalate Dimethyl 2-Nitroterephthalate Dimethyl 2-(Phenylsulfonamido)terephthalate
Molecular Weight ~194 g/mol ~255 g/mol ~400 g/mol (estimated)
Solubility Low in water, soluble in organic solvents Likely lower solubility due to nitro group Higher polarity due to sulfonamide may improve solubility in polar aprotic solvents
Thermal Stability High (used in polymers ) Moderate (nitro groups may decompose at high temps) Uncertain; sulfonamides generally stable up to 200°C

Gaps in Data : Melting points, exact solubility parameters, and spectroscopic data (e.g., IR, NMR) are unavailable in the provided evidence, highlighting the need for further experimental characterization.

Reactivity Trends :

  • Nitro and sulfonamido groups are less nucleophilic than amino groups, limiting their participation in further reactions unless reduced or modified.
  • The furoylamino group’s furan ring may participate in cycloaddition reactions or serve as a hydrogen-bond acceptor, enabling supramolecular assembly.

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